4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
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Overview
Description
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted benzamide group and a furylmethylene hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-furylmethylene hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with 4-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Hydrazines.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The furylmethylene hydrazino moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group may also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 4-chloro-N-(4-(2-(2-furylmethylene)hydrazino)carbonyl)phenylbenzenesulfonamide
- 4-chloro-N-(2-(2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenylbenzenesulfonamide
Uniqueness
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro-substituted benzamide and the furylmethylene hydrazino moiety allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C14H12ClN3O3 |
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Molecular Weight |
305.71g/mol |
IUPAC Name |
4-chloro-N-[2-[(2Z)-2-(furan-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-3-1-11(2-4-12)14(20)16-8-13(19)18-17-7-10-5-6-21-9-10/h1-7,9H,8H2,(H,16,20)(H,18,19)/b17-7- |
InChI Key |
ROSHHLCERWKWSD-IDUWFGFVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=COC=C2)Cl |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C\C2=COC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=COC=C2)Cl |
Origin of Product |
United States |
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